Structure, Properties, and Applications of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
Structure, Properties, and Applications of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
Executive Summary
4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a highly specialized heterocyclic compound that serves dual roles in modern chemical sciences: as a potent chiral auxiliary in asymmetric synthesis and as a critical pharmacophore building block in targeted drug discovery. Structurally derived from the reduction and cyclization of cyclohexylalanine, this compound offers unique steric and electronic properties compared to classical aromatic auxiliaries (e.g., Evans' 4-benzyl-2-oxazolidinone). This whitepaper provides a rigorous analysis of its physicochemical profile, synthetic methodologies, and emerging applications in targeted therapies, particularly in the inhibition of glutaminyl-peptide cyclotransferase-like (QPCTL) enzymes for cancer immunotherapy[1].
Structural & Physicochemical Profiling
The core structure of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one features a five-membered oxazolidinone ring substituted at the C4 position with a cyclohexylmethyl group.
Causality of Structural Design: The substitution of a phenyl ring with a fully saturated cyclohexyl ring fundamentally alters the molecule's interaction profile. The absence of
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| CAS Registry Number (Racemic) | 142673-27-6[3] |
| CAS Registry Number (4S-enantiomer) | 142758-96-1[4] |
| CAS Registry Number (4R-enantiomer) | 142758-93-8[5] |
| Predicted LogP | ~2.8 - 2.9[6] |
| Physical State | Solid (typically white to off-white crystalline powder) |
Synthesis & Manufacturing Protocols
The synthesis of enantiopure 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one relies on the chiral pool, specifically utilizing L- or D-cyclohexylalanine (Cha) as the foundational starting material.
Causality in Reagent Selection: The transformation requires the reduction of the amino acid to an amino alcohol, followed by cyclization. While phosgene gas is the classical reagent for forming the cyclic carbamate, triphosgene (bis(trichloromethyl) carbonate) is vastly preferred in modern bench-scale protocols due to its solid state, which allows for precise stoichiometric control and significantly mitigates inhalation hazards[7].
Step-by-step synthetic workflow from L-Cyclohexylalanine to the target oxazolidinone.
Mechanistic Utility in Drug Development
Beyond its historical use as a chiral auxiliary, the cyclohexylmethyl-oxazolidinone motif is increasingly incorporated into advanced peptidomimetics.
Protease and Cyclase Inhibition: Studies have demonstrated that certain viral and human proteases exhibit a strong preference for cyclohexylalanine (Cha) or leucine surrogates at the P2 position[2]. The oxazolidinone ring acts as a rigidified, depeptidized scaffold that enhances proteolytic stability and cellular permeability compared to linear peptides[2].
QPCTL and the CD47-SIRPα Axis: A groundbreaking application of these derivatives is in the inhibition of Glutaminyl-peptide cyclotransferase-like (QPCTL) proteins. QPCTL catalyzes the formation of pyroglutamate (pGlu) on the N-terminus of CD47. This modification is essential for CD47 to bind effectively to SIRPα on macrophages, which acts as a "don't eat me" signal for tumor cells[1]. By inhibiting QPCTL using oxazolidinone-derived small molecules, the maturation of CD47 is blocked, disrupting the CD47-SIRPα signaling pathway and restoring macrophage-mediated phagocytosis of cancer cells[1].
Mechanism of action for oxazolidinone-based QPCTL inhibitors in tumor clearance.
Experimental Protocols
Protocol 1: Synthesis of (4S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one
Objective: To convert L-cyclohexylalaninol into the corresponding oxazolidinone using a self-validating, safe triphosgene method.
Causality & Validation: Triphosgene is used to provide the carbonyl source safely[7]. The reaction is self-validating through the evolution of CO
-
Preparation: Dissolve 10.0 mmol of (S)-cyclohexylalaninol[8] in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 25.0 mmol of anhydrous triethylamine (TEA) to the solution. Rationale: TEA acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the amino alcohol.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Triphosgene Addition: Slowly add a solution of 3.5 mmol of triphosgene dissolved in 10 mL of DCM dropwise over 30 minutes. Note: 1 mole of triphosgene yields 3 moles of phosgene equivalents; a slight excess ensures complete conversion.
-
Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1, visualization with ninhydrin). The disappearance of the amine spot validates completion.
-
Quenching & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH
Cl. Separate the organic layer and extract the aqueous layer twice with 20 mL DCM. -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure oxazolidinone. -
Validation: Confirm the structure via
H NMR (CDCl ), looking for the characteristic multiplet of the oxazolidinone ring protons (C4-H, C5-H ) between 3.90 and 4.50 ppm, and the distinct cyclohexyl aliphatic signals between 0.80 and 1.80 ppm.
Protocol 2: N-Acylation for Auxiliary Preparation
Objective: To attach an acyl group to the oxazolidinone nitrogen for downstream asymmetric aldol or alkylation reactions.
-
Deprotonation: Dissolve the purified 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one in anhydrous THF at -78 °C. Add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise. Rationale: The low temperature prevents ring-opening side reactions while n-BuLi quantitatively deprotonates the carbamate nitrogen.
-
Acylation: After 30 minutes, add 1.1 equivalents of the desired acyl chloride (e.g., propionyl chloride).
-
Isolation: Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with saturated NH
Cl, extract with EtOAc, and purify via silica gel chromatography. -
Validation: The resulting N-acyl oxazolidinone is validated by the shift of the C=O stretch in IR to ~1700 cm⁻¹ (imide) and the downfield shift of the N-CH proton in
H NMR. The system is now primed for highly stereoselective enolate chemistry, driven by the steric shielding of the cyclohexylmethyl group.
References
-
4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | 142673-27-6 - 摩熵化学 Source: molaid.com URL:[Link]
-
(4S,5R)-4-环己基甲基-2-恶唑烷酮-5-羧酸甲酯| 134848-78-5 Source: molaid.com URL:[Link]
- Source: google.com (Patents)
-
(4R)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | 142758-93-8 - 摩熵化学 Source: molaid.com URL:[Link]
-
Structure-guided Design, Synthesis and Evaluation of Oxazolidinone-based Inhibitors of Norovirus 3CL Protease Source: nih.gov (PMC) URL:[Link]
- Source: googleapis.com (Patent Data)
Sources
- 1. EP3658141A1 - Treating pathological conditions by direct and indirect targeting of sirpa - cd47 interaction - Google Patents [patents.google.com]
- 2. Structure-guided Design, Synthesis and Evaluation of Oxazolidinone-based Inhibitors of Norovirus 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:142673-27-6, 4-(Cyclohexylmethyl)oxazolidin-2-one-毕得医药 [bidepharm.com]
- 4. 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one - CAS号 142673-27-6 - 摩熵化学 [molaid.com]
- 5. (4R)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one - CAS号 142758-93-8 - 摩熵化学 [molaid.com]
- 6. (4S,5R)-4-环己基甲基-2-恶唑烷酮-5-羧酸甲酯 - CAS号 134848-78-5 - 摩熵化学 [molaid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
